molecular formula C55H86O24 B196299 isoescin Ia CAS No. 219944-39-5

isoescin Ia

Cat. No. B196299
CAS RN: 219944-39-5
M. Wt: 1131.3 g/mol
InChI Key: YOSIWGSGLDDTHJ-IVKVKCDBSA-N
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Description

Isoescin Ia is a triterpenoid saponin isolated from the seeds of Aesculus chinensis . It has been identified as an anti-HIV-1 protease agent .


Synthesis Analysis

While specific synthesis methods for isoescin Ia were not found, a study has reported a method for the simultaneous determination of escin Ia and isoescin Ia in rat plasma, urine, feces, and bile samples . This method involves the extraction of analytes and telmisartan (an internal standard) by solid-phase extraction on C18 cartridges .

Scientific Research Applications

Safety and Hazards

Isoescin Ia is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Research involving escin, a major triterpene saponin isolated from horse chestnut seeds that includes isoescin Ia, has shown potential in the treatment and post-treatment of various diseases, including cancer . Future research directions may involve further exploration of escin’s therapeutic profile .

Mechanism of Action

Target of Action

Isoescin Ia, a triterpenoid saponin isolated from the seeds of Aesculus chinensis, primarily targets the HIV-1 protease . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.

Mode of Action

Isoescin Ia interacts with the HIV-1 protease, inhibiting its activity . This interaction disrupts the viral life cycle, preventing the maturation and proliferation of the virus.

Biochemical Pathways

The primary biochemical pathway affected by Isoescin Ia is the HIV replication cycle . By inhibiting the HIV-1 protease, Isoescin Ia prevents the cleavage of viral polyproteins into individual functional proteins, a critical step in the maturation of new viral particles .

Pharmacokinetics

It is known that escin isomers, including isoescin ia, can permeate into the intracellular space . The absorption of Isoescin Ia is very low, with bioavailability values reported to be less than 0.25%

Result of Action

The inhibition of the HIV-1 protease by Isoescin Ia results in the disruption of the HIV replication cycle. This leads to a decrease in the production of mature, infectious viral particles, thereby reducing viral load and slowing disease progression .

Action Environment

The action of Isoescin Ia can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability and efficacy. It has been suggested that the administration of herbal preparations of escin, which include Isoescin Ia, may provide a longer duration of action than the administration of single isomers . Additionally, the conversion of escin Ia to isoescin Ia is more extensive than from isoescin Ia to escin Ia .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H86O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoescin IA

CAS RN

219944-39-5
Record name Isoescin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219944395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOESCIN IA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9S680B81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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